molecular formula C17H17F3N2O5 B2911337 3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt

3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt

Cat. No.: B2911337
M. Wt: 386.32 g/mol
InChI Key: MSCBUPLAWLNJPO-UQKRIMTDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

L-ANAP (trifluoroacetate salt) is synthesized through a series of chemical reactions starting from commercially available precursorsThe final step involves the formation of the trifluoroacetate salt to enhance the solubility and stability of the compound .

Industrial Production Methods

The industrial production of L-ANAP (trifluoroacetate salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

L-ANAP (trifluoroacetate salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various derivatives of L-ANAP with modified functional groups, which can be used for further research and applications .

Scientific Research Applications

L-ANAP (trifluoroacetate salt) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which L-ANAP (trifluoroacetate salt) exerts its effects involves its incorporation into proteins through genetic encoding. Once incorporated, the compound’s intrinsic fluorescence allows researchers to visualize and study the protein’s behavior in real-time. The molecular targets and pathways involved include various cellular proteins and signaling pathways that can be monitored using fluorescence microscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-ANAP (trifluoroacetate salt) is unique due to its high solubility, stability, and ability to be genetically encoded into proteins. Its smaller size compared to traditional organic fluorophores makes it an ideal choice for various research applications .

Properties

IUPAC Name

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3.C2HF3O2/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;3-2(4,5)1(6)7/h2-7,14,17H,8,16H2,1H3,(H,19,20);(H,6,7)/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCBUPLAWLNJPO-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt
Reactant of Route 2
3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt
Reactant of Route 3
3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt
Reactant of Route 4
3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt
Reactant of Route 5
3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt
Reactant of Route 6
3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.